4,6-Dichloropyrimidin-2(1h)-one
Overview
Description
4,6-Dichloropyrimidin-2(1h)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 2 position
Scientific Research Applications
4,6-Dichloropyrimidin-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety data sheet for a related compound, 2,6-Diamino-4-chloropyrimidine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
The future directions for the research and development of 4,6-Dichloropyrimidin-2(1h)-one and its derivatives are promising. For instance, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide has shown improved antifungal activity compared to pyrimethanil against S. sclerotiorum and F. oxysporum . This lays the foundation for the development of novel herbicide safeners and fungicides .
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs . They bind to the receptor, inhibiting its activation and subsequent downstream signaling .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloropyrimidin-2(1h)-one can be synthesized through several methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, starting with 2-hydroxypyrimidine, chlorination using reagents like phosphorus oxychloride (POCl3) can yield this compound under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidin-2(1h)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation: Oxidative reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while reduction can produce dihydropyrimidine derivatives .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the keto group at the 2 position.
2,4-Dichloropyrimidine: Chlorine atoms are at different positions, leading to different reactivity.
4,6-Dichloro-2-methylpyrimidine: Contains a methyl group at the 2 position instead of a keto group.
Uniqueness
This combination of functional groups allows for a broader range of chemical transformations and biological activities .
Properties
IUPAC Name |
4,6-dichloro-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDLRFOGLVNNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286423 | |
Record name | 4,6-dichloropyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-80-9 | |
Record name | 6297-80-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloropyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.